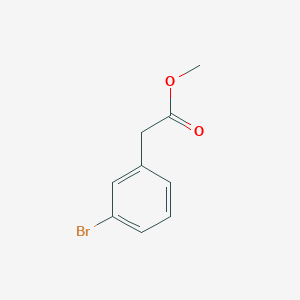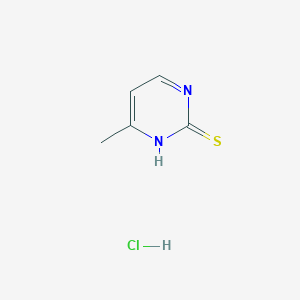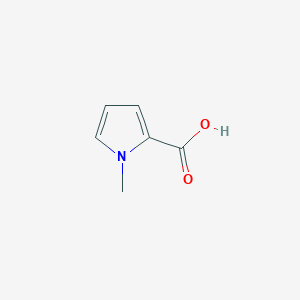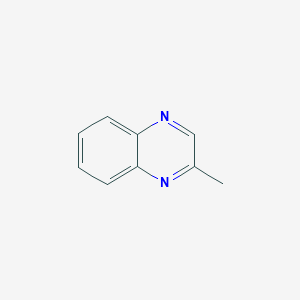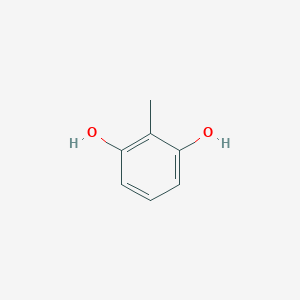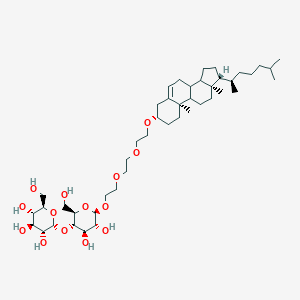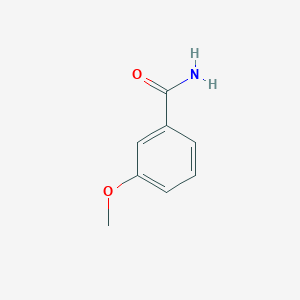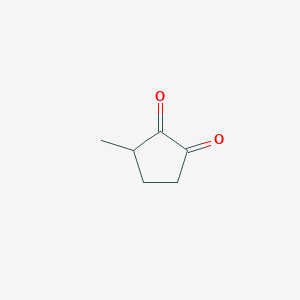
3-Methylcyclopentane-1,2-dione
概要
説明
3-Methylcyclopentane-1,2-dione is a chemical compound that is closely related to various cyclopentane-1,3-diones, which are known for their acidity and potential as carboxylic acid isosteres. These compounds are valuable in the field of drug design due to their physical-chemical properties and structural versatility .
Synthesis Analysis
The synthesis of 2-methylcyclopentane-1,3-dione, a compound similar to 3-methylcyclopentane-1,2-dione, has been achieved through various methods. One approach involves the Michael addition of prop-2-enal to 2-methylcyclopentane-1,3-dione in water without a basic catalyst, leading to a high yield of the product . Another method includes the catalytic hydrogenation of 2-(α-ethoxyalkylidene) cyclopent-4-ene-1,3-diones, which are obtained by condensation reactions . These synthesis strategies highlight the reactivity and accessibility of methyl-substituted cyclopentane diones.
Molecular Structure Analysis
The molecular structure of cyclopentane diones is characterized by a five-membered ring with two ketone groups. The substitution of a methyl group at the 3-position would likely affect the compound's reactivity and physical properties. The resonance contribution of canonical forms in related compounds, such as 2-diazo-4-cyclopentene-1,3-dione, has been studied, indicating differences in electronic structure that could influence reactivity .
Chemical Reactions Analysis
Cyclopentane-1,3-diones undergo various chemical reactions, including intramolecular aldol reactions, which can lead to ring expansion and the formation of cycloheptane diones . Additionally, photochemical cycloadditions involving enolised cyclopentane-1,3-diones have been used to approach the bicyclo[3.2.1]octane ring system . These reactions demonstrate the potential of cyclopentane diones to participate in complex transformations, which could be applicable to 3-methylcyclopentane-1,2-dione as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane-1,3-diones, such as acidity and lipophilicity, can be tuned for specific applications. These properties make them suitable isosteres for carboxylic acids in drug design . The presence of a methyl group in 3-methylcyclopentane-1,2-dione would likely influence these properties, potentially affecting its solubility, boiling point, and reactivity.
科学的研究の応用
Cycloaddition Cascade Applications
The compound has been utilized in the construction of densely functionalized Hajos–Parrish-type ketones through a [2 + 2 + 2] annulation of 2-methylcyclopentane-1,3-dione and nitrostyrenes. This reaction creates six contiguous stereogenic centers and two quaternary carbons (Peng et al., 2016).
Use in Organic Syntheses
2-Methylcyclopentane-1,3-dione, closely related to 3-Methylcyclopentane-1,2-dione, has been employed as an intermediate in various organic syntheses, demonstrating the compound's potential utility in complex chemical reactions (John et al., 2003).
Alkylation Studies
Research has shown that alkylation of 2-methylcyclopentane-1,3-dione can result in various derivative compounds, indicating its versatility in chemical modifications (Rosenthal & Davis, 1966).
Asymmetric Synthesis
The compound has been used in the synthesis of optically active substances, demonstrating its utility in asymmetric synthesis processes (Shimizu et al., 1980).
Role in Michael Addition Reactions
3-Methylcyclopentane-1,2-dione is involved in Michael addition reactions, an important process in organic chemistry, indicating its potential for various synthetic applications (Ohnuma et al., 1979).
Natural Occurrence and Biological Activity
This compound is isolated from coffee oil, suggesting its natural occurrence and potential biological relevance (Gianturco et al., 1963).
Enantioselective Organocatalysis
Its role in enantioselective organocatalytic reactions further demonstrates its versatility and utility in creating stereochemically complex molecules (Preegel et al., 2015).
Electrochemical Applications
The electrochemical behavior of catechol in the presence of 2-methyl-1,3-cyclopentanedione (a related compound) has been investigated, indicating potential applications in electrosynthesis (Ojani et al., 2009).
Use as a Carboxylic Acid Isostere
Cyclopentane-1,3-diones, similar in structure to 3-Methylcyclopentane-1,2-dione, have been studied as carboxylic acid isosteres, suggesting potential applications in medicinal chemistry (Ballatore et al., 2011).
Safety and Hazards
3-Methylcyclopentane-1,2-dione is classified as a flammable liquid. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing dust .
作用機序
Target of Action
3-Methylcyclopentane-1,2-dione, also known as 3-Methyl-1,2-cyclopentanedione, is a cyclic ketone . It is present in coffee and is capable of scavenging peroxynitrite . .
Mode of Action
Its ability to scavenge peroxynitrite suggests that it may interact with reactive nitrogen species in the body .
Biochemical Pathways
Its peroxynitrite scavenging activity suggests that it may be involved in pathways related to oxidative stress and inflammation .
Result of Action
3-Methylcyclopentane-1,2-dione has been reported to have anti-inflammatory effects . This could be due to its ability to scavenge peroxynitrite, a reactive nitrogen species involved in inflammation and cellular damage .
特性
IUPAC Name |
3-methylcyclopentane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYKCIZDVVNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047716 | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | 1,2-Cyclopentanedione, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19920 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Methylcyclopentane-1,2-dione | |
CAS RN |
765-70-8 | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclopentanedione, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclopentane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
106.5 - 107 °C | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methyl-1,2-cyclopentanedione?
A1: The molecular formula of 3-Methyl-1,2-cyclopentanedione is C6H8O2, and its molecular weight is 112.13 g/mol.
Q2: What is known about the enol structure of 3-Methyl-1,2-cyclopentanedione?
A2: Research indicates that 3-Methyl-1,2-cyclopentanedione predominantly exists in its enol form. This has been confirmed through spectroscopic studies. []
Q3: How does the presence of the α-diketone functionality in 3-Methyl-1,2-cyclopentanedione impact its reactivity?
A3: The α-diketone functionality in 3-Methyl-1,2-cyclopentanedione plays a crucial role in its reactivity. It enables the molecule to participate in reactions such as the "Pd AAA−Claisen rearrangement" and act as an efficient Michael acceptor in its oxidized ene-1,2-dione form. These properties have been strategically employed in the enantioselective synthesis of (-)-terpestacin. []
Q4: How does 3-Methyl-1,2-cyclopentanedione interact with the NF-κB signaling pathway?
A4: 3-Methyl-1,2-cyclopentanedione exhibits anti-inflammatory effects by downregulating the age-related NF-κB signaling cascade. Studies show that it reduces the phosphorylation of IκB and other upstream events in the NF-κB pathway. This, in turn, inhibits NF-κB translocation to the nucleus and the subsequent expression of pro-inflammatory genes like iNOS, COX-2, VCAM-1, MCP-1, and IL-6. []
Q5: Can 3-Methyl-1,2-cyclopentanedione scavenge reactive oxygen and nitrogen species?
A5: Yes, 3-Methyl-1,2-cyclopentanedione demonstrates potent scavenging activity against peroxynitrite (ONOO-), a reactive nitrogen species. It suppresses ONOO−-mediated oxidation of dihydrorhodamine 123 and protects glutathione reductase from ONOO−-induced damage. [] Additionally, research suggests that melanin can mediate a redox reaction involving adsorbed nitric oxide (NO) and oxygen in the presence of 3-methyl-1,2-cyclopentanedione. This reaction potentially leads to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). []
Q6: Does 3-Methyl-1,2-cyclopentanedione interact with any enzymes?
A6: 3-Methyl-1,2-cyclopentanedione has been identified as an uncompetitive inhibitor of a novel NADPH-dependent carbonyl reductase enzyme found in the fungi Mucor ambiguus AKU 3006. This enzyme exhibits high specificity for conjugated polyketones. []
Q7: How is 3-Methyl-1,2-cyclopentanedione used in the synthesis of other compounds?
A7: 3-Methyl-1,2-cyclopentanedione serves as a key starting material in the synthesis of dl-malyngolide, a marine antibiotic δ-lactone. [] It is also used in the synthesis of 2-Methylglutaric Acid through oxidation on anodically generated Ce(IV). []
Q8: Can 3-Methyl-1,2-cyclopentanedione be found in natural sources? What role does it play?
A8: 3-Methyl-1,2-cyclopentanedione is a volatile compound identified in various natural sources. For instance, it is found in the dry distillates of Acacia seyal stem, stem wood, and stem bark, which are used for their cosmetic, aromatic, and medicinal properties in Sudan. [] It is also present in bio-oil produced by the pyrolysis of coconut shells. [] In tobacco process flavor, derived from concentrated Sydney juice, 3-Methyl-1,2-cyclopentanedione contributes to the overall aroma profile. []
Q9: How does the concentration of 3-Methyl-1,2-cyclopentanedione affect the properties of wood vinegar?
A9: In wood vinegar derived from Cinnamomum parthenoxylon stem wood, 3-Methyl-1,2-cyclopentanedione contributes to its termiticidal activity. Higher concentrations of wood vinegar, and consequently 3-Methyl-1,2-cyclopentanedione, have been linked to increased termite mortality. []
Q10: What analytical techniques are used to identify and quantify 3-Methyl-1,2-cyclopentanedione?
A10: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for both qualitative and quantitative analysis of 3-Methyl-1,2-cyclopentanedione in various matrices, including plant extracts, bio-oil, and wood vinegar. [, , , ]
Q11: Are there computational studies on 3-Methyl-1,2-cyclopentanedione and its complexes?
A11: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the adsorption behavior of 3-Methyl-1,2-cyclopentanedione on an aluminum (111) plane. [] Furthermore, DFT calculations combined with NMR studies have been used to analyze the isomers and conformers of 3-Methyl-1,2-cyclopentanedione complexes with Ti(OiPr)4. These studies have revealed the formation of multiple isomeric complexes and provided insights into their relative stabilities and abundances. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



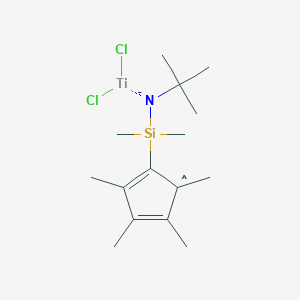
![2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B147208.png)
